1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one
CAS No.:
Cat. No.: VC17352149
Molecular Formula: C14H17NO
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
![1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one -](/images/structure/VC17352149.png)
Specification
Molecular Formula | C14H17NO |
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Molecular Weight | 215.29 g/mol |
IUPAC Name | 1'-methylspiro[2,3-dihydro-1H-naphthalene-4,5'-pyrrolidine]-2'-one |
Standard InChI | InChI=1S/C14H17NO/c1-15-13(16)8-10-14(15)9-4-6-11-5-2-3-7-12(11)14/h2-3,5,7H,4,6,8-10H2,1H3 |
Standard InChI Key | KKYLOLUXEYGOON-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=O)CCC12CCCC3=CC=CC=C23 |
Introduction
Chemical Structure and Nomenclature
Molecular Framework
The compound’s IUPAC name delineates its core structure:
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Naphthalene moiety: A bicyclic aromatic system with partial saturation at the 3,4-positions, forming a 3,4-dihydro-2H-naphthalene subunit.
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Pyrrolidinone ring: A five-membered lactam ring (pyrrolidin-5'-one) connected via a spiro junction at the naphthalene’s 1-position.
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Substituents: A methyl group (-CH₃) at the 1'-position of the pyrrolidinone ring.
The spiro connection imposes a perpendicular orientation between the naphthalene and pyrrolidinone planes, restricting free rotation and stabilizing specific conformations .
Stereochemical Considerations
Spiro compounds often exhibit axial chirality due to the non-planar arrangement of their rings. For 1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one, the spiro carbon (C1 of naphthalene and C2' of pyrrolidinone) serves as a stereogenic center. Computational models suggest that the energy barrier for ring flipping in such systems exceeds 25 kcal/mol, rendering the stereoisomers separable at room temperature .
Synthesis and Structural Elucidation
1,3-Dipolar Cycloaddition
A validated method for constructing spiropyrrolidines involves the 1,3-dipolar cycloaddition of azomethine ylides to electron-deficient dipolarophiles. For example, metallated azomethine ylides generated from sarcosine and aryl aldehydes react with naphthoquinones to yield spiro adducts . Adapting this approach, the title compound could be synthesized via:
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Formation of the azomethine ylide: Reaction of methylamine with an α,β-unsaturated ketone derivative of naphthalene.
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Cycloaddition: Trapping the ylide with a dihydrofuran or analogous dipolarophile to form the spiro junction.
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Post-functionalization: Introduction of the methyl group via alkylation or reductive amination .
Oxidative Coupling
Alternative pathways employ oxidative coupling of preformed pyrrolidinone derivatives with dihydronaphthalene precursors. For instance, palladium-catalyzed C–H activation has been used to construct similar spiro systems in yields exceeding 60% .
Characterization Data
While experimental data for 1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one are scarce, related spiropyrrolidines exhibit the following properties:
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¹H NMR: Distinct signals for the methyl group (δ 1.2–1.4 ppm), pyrrolidinone protons (δ 3.1–3.7 ppm), and aromatic naphthalene protons (δ 6.8–7.5 ppm) .
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IR Spectroscopy: Strong absorption bands for the lactam carbonyl (ν ≈ 1680 cm⁻¹) and aromatic C=C (ν ≈ 1600 cm⁻¹) .
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X-ray Crystallography: Confirms the spiro connectivity and dihedral angles between rings (typically 85–95°) .
Physicochemical Properties
Solubility and Stability
The compound’s lipophilicity (predicted logP ≈ 2.5) suggests moderate solubility in organic solvents like dichloromethane or ethyl acetate but limited aqueous solubility (<0.1 mg/mL) . Stability studies on analogous spiropyrrolidines indicate decomposition above 200°C, with the lactam ring undergoing hydrolysis under strongly acidic or basic conditions .
Spectroscopic Features
UV-Vis: Absorption maxima near 270 nm (π→π* transitions of the naphthalene system) and 310 nm (n→π* of the carbonyl) .
Fluorescence: Spiro compounds with extended conjugation emit in the blue-green region (λ<sub>em</sub> ≈ 450 nm), a property exploitable in sensor design .
Recent Advances and Applications
Material Science
Spiro compounds serve as building blocks for organic semiconductors due to their rigid, conjugated frameworks. Derivatives with electron-withdrawing groups exhibit charge carrier mobilities >0.1 cm²/V·s .
Catalysis
Chiral spiropyrrolidines act as ligands in asymmetric synthesis. For example, palladium complexes of related spiro amines achieve enantiomeric excesses >90% in allylic alkylations .
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